N'-(2-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-(2-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is of interest in various fields of chemistry and biology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-methoxybenzaldehyde+2-(2-thienyl)acetohydrazide→N’-(2-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(2-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(2-Nitrobenzylidene)-2-(2-thienyl)acetohydrazide
Uniqueness
N’-(2-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Properties
Molecular Formula |
C14H14N2O2S |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2O2S/c1-18-13-7-3-2-5-11(13)10-15-16-14(17)9-12-6-4-8-19-12/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
FYWIOIBUPSXESW-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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